![molecular formula C9H9BrO3 B137784 2-Bromo-3,4-dimethoxybenzaldehyde CAS No. 55171-60-3](/img/structure/B137784.png)
2-Bromo-3,4-dimethoxybenzaldehyde
Overview
Description
2-Bromo-3,4-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and two methoxy groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3,4-dimethoxybenzaldehyde can be synthesized through the bromination of 3,4-dimethoxybenzaldehyde. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve more efficient and scalable processes. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium thiolate.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzaldehydes with various functional groups.
Oxidation Reactions: The major product is 2-Bromo-3,4-dimethoxybenzoic acid.
Reduction Reactions: The major product is 2-Bromo-3,4-dimethoxybenzyl alcohol.
Scientific Research Applications
Synthesis of Pharmaceuticals
2-Bromo-3,4-dimethoxybenzaldehyde serves as a crucial intermediate in the synthesis of several biologically active compounds. Notably, it is involved in the production of Ivabradine , a drug used to treat heart conditions such as angina pectoris and heart failure. The synthesis pathway for Ivabradine includes the transformation of this compound into various derivatives that exhibit bradycardic properties, making them beneficial in managing myocardial ischemia and rhythm disturbances .
Table 1: Synthesis Pathway for Ivabradine
Step | Reaction Type | Yield (%) | Key Intermediate |
---|---|---|---|
1 | Bromination | 49-52 | This compound |
2 | Nucleophilic substitution | 74 | 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile |
3 | Hydrogenation | 90 | Ivabradine |
Antimicrobial Applications
Recent studies have explored the antimicrobial properties of derivatives synthesized from this compound. For instance, derivatives have shown efficacy against resistant bacterial strains. In one study, chalcone derivatives synthesized from this compound exhibited significant antibacterial activity against Escherichia coli and Enterococcus faecalis, demonstrating potential for use in developing new antimicrobial agents .
Table 2: Antimicrobial Activity of Chalcone Derivatives
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
Chalcone A | 64 | E. coli SA/2 |
Chalcone B | 32 | E. faecalis B3/101 |
Fluorescent Properties
This compound has been identified as a fluorescent aldehyde. Its fluorescent properties allow it to be used as an analog for other chemical compounds in various applications, including biological imaging and as a probe in chemical assays . This characteristic opens avenues for research in fluorescence-based detection methods.
Synthetic Methodologies
The compound can be synthesized through various methods, including electrophilic bromination of 3,4-dimethoxybenzaldehyde using bromine or N-bromosuccinimide (NBS). The choice of bromination agent affects the yield and purity of the final product. For example, using NBS provided slightly higher yields compared to bromine alone .
Table 3: Comparison of Bromination Methods
Bromination Agent | Yield (%) |
---|---|
Bromine | 49 |
NBS | 52 |
Case Study: Synthesis of Antiproliferative Agents
A study reported the synthesis of an antiproliferative noscapine analogue involving this compound as a precursor. The synthetic route included multiple steps with high overall yields, demonstrating the compound's versatility in creating complex structures with potential therapeutic applications .
Mechanism of Action
The mechanism of action of 2-Bromo-3,4-dimethoxybenzaldehyde involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the aldehyde group are key functional sites that participate in chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The methoxy groups enhance the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5-dimethoxybenzaldehyde
- 3,4-Dimethoxybenzaldehyde
- 2-Bromo-3-methoxybenzaldehyde
Uniqueness
2-Bromo-3,4-dimethoxybenzaldehyde is unique due to the presence of both bromine and two methoxy groups on the benzene ring. This combination of substituents imparts distinct reactivity and chemical properties, making it a valuable intermediate in organic synthesis. The presence of the bromine atom allows for further functionalization through substitution reactions, while the methoxy groups enhance the compound’s stability and reactivity .
Biological Activity
2-Bromo-3,4-dimethoxybenzaldehyde (CAS No. 55171-60-3) is an aromatic compound with notable biological activities. It is characterized by the presence of two methoxy groups and a bromine atom attached to a benzaldehyde moiety, contributing to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, including its antimicrobial properties, antioxidant activity, and possible mechanisms of action.
- Molecular Formula : C₉H₉BrO₃
- Molecular Weight : 245.07 g/mol
- Melting Point : 146.0 - 152.0 °C
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The compound has been shown to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, which are common culprits in infections.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | 64 µg/mL | |
Staphylococcus aureus | 32 µg/mL | |
Candida albicans | 128 µg/mL |
The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Studies have shown that derivatives of similar structures also exhibit antibacterial activity, suggesting a potential for developing new antimicrobial agents based on this compound's structure .
Antioxidant Activity
In addition to its antimicrobial properties, this compound has demonstrated antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
The antioxidant activity is believed to stem from the compound's ability to scavenge free radicals and chelate metal ions, thus preventing oxidative damage to cellular components. This property makes it a candidate for further research in therapeutic applications aimed at oxidative stress-related conditions.
Study on Structural Analogues
A study focused on the synthesis and biological evaluation of brominated methoxyphenyl compounds found that structural modifications significantly influenced biological activity. The bromination position on the aromatic ring was critical in determining the efficacy against various biological targets .
Inhibitory Effects on Enzymes
Further research explored the inhibitory effects of derivatives on protein tyrosine phosphatases (PTPs), which are implicated in metabolic syndromes like obesity and diabetes. The findings suggested that compounds with similar structures could serve as lead compounds for developing PTP inhibitors .
Properties
IUPAC Name |
2-bromo-3,4-dimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFRHSRQIKGLLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347167 | |
Record name | 2-Bromo-3,4-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55171-60-3 | |
Record name | 2-Bromo-3,4-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-Bromo-3,4-dimethoxybenzaldehyde a suitable starting material for synthesizing 2-methyltriclisine?
A1: this compound possesses the core structure needed to build the tricyclic ring system found in azafluoranthene alkaloids. Its bromine substituent enables further functionalization via reactions like the Suzuki coupling, while the aldehyde group allows for transformations into various other functional groups useful in building the target molecule. In the reported synthesis [], this compound is transformed into 3,4-dimethoxyfluoren-9-one, a key intermediate in constructing the final heterocyclic ring system of 2-methyltriclisine.
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